molecular formula C11H12N2OS2 B5767348 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5767348
M. Wt: 252.4 g/mol
InChI Key: ODLOVJGPCXJVBF-UHFFFAOYSA-N
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Description

The 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a functionalized thienopyrimidine derivative offered for investigative purposes in biological and medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a purine isostere, mimicking natural adenine and guanine bases, which allows it to interact with a wide range of enzymatic targets . This structural similarity makes it a privileged structure in drug discovery for developing novel bioactive molecules . While the specific profile of this 6-ethyl, 3-allyl derivative is under investigation, the broader class of thieno[2,3-d]pyrimidin-4-one compounds has demonstrated significant research value. Related analogs have been identified as potent calcium receptor (CaSR) antagonists , also known as calcilytics, which can inhibit the receptor activated by extracellular calcium ions . Furthermore, other thieno[2,3-d]pyrimidin-4-one derivatives have been reported to act as modulators of NMDA receptors (NMDARs), indicating potential for research in neurodegenerative diseases, cognitive function, and CNS injury recovery . Researchers can utilize this specific compound, with its unique 2-sulfanyl and 3-allyl substitutions, as a key intermediate or building block for exploring structure-activity relationships (SAR) and for screening against various anti-infective, neurological, and other biological targets.

Properties

IUPAC Name

6-ethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h3,6H,1,4-5H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLOVJGPCXJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for WAY-613982 are not widely documented in publicly available sources. general methods for synthesizing CK2 inhibitors often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

WAY-613982, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule. Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can be used.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-613982 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: As a CK2 inhibitor, WAY-613982 is used in studies to understand the role of CK2 in various biochemical pathways and to develop new synthetic methods for CK2 inhibitors.

    Biology: In biological research, WAY-613982 is used to study the effects of CK2 inhibition on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: WAY-613982 has potential therapeutic applications in the treatment of diseases such as cancer, where CK2 is often overexpressed. It is used in preclinical studies to evaluate its efficacy and safety as a potential drug candidate.

    Industry: In the pharmaceutical industry, WAY-613982 is used in the development of new drugs targeting CK2, contributing to the discovery of novel therapeutic agents.

Mechanism of Action

WAY-613982 exerts its effects by inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates various substrates involved in cell growth, survival, and apoptosis. By inhibiting CK2, WAY-613982 disrupts these cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of WAY-613982 include the ATP-binding site of CK2, where it competes with ATP to inhibit the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit varied biological activities depending on substituent modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thienopyrimidinone Derivatives

Compound Name (CAS/Reference) R6 Substituent R3 Substituent Key Biological Activity/Findings References
Target Compound Ethyl Propenyl Structural uniqueness; potential for tailored bioactivity due to ethyl/propenyl balance.
6-Ethyl-3-phenyl-2-sulfanyl derivative (330449-38-2) Ethyl Phenyl Higher molecular weight (288.39 g/mol); phenyl group may enhance π-π stacking interactions.
6-Ethyl-2-(pyrrolidin-1-yl) derivative (724745-15-7) Ethyl Pyrrolidin-1-yl Replacement of thiol with pyrrolidine alters electronic properties; potential for solubility modulation.
6-(Benzimidazol-2-yl)-3,5-dimethyl derivative Benzimidazol-2-yl Methyl Antimicrobial activity against resistant strains; benzimidazole moiety critical for efficacy.
Dihydropyrido[2,3-d]pyrimidin-4-one (Compound XIII) Benzothiazole Thiophene/p-fluoro Strong antimicrobial effects against Bacillus subtilis and Salmonella typhi; comparable to cefotaxime.
5,6-Dimethyl-3-(3-methylphenyl) derivative Methyl 3-Methylphenyl Increased lipophilicity due to dual methyl groups; potential for membrane penetration.
TRPA1 Inhibitor Derivatives (Boehringer Ingelheim) Variable Complex substituents Patent-pending TRPA1 inhibitors for pain/inflammation; structural flexibility for target specificity.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

  • Antimicrobial Activity : Benzimidazole and benzothiazole substituents (e.g., Compound XIII) enhance antimicrobial potency, likely due to improved target binding or redox activity .
  • Enzyme Inhibition : TRPA1 inhibitors (e.g., Boehringer Ingelheim derivatives) highlight the role of bulky R3 groups (e.g., cycloalkyl, aromatic) in modulating ion channel interactions .

Solubility: Pyrrolidine substitution (CAS 724745-15-7) may improve aqueous solubility compared to thiol-containing analogs .

Synthetic Accessibility: Thienopyrimidinones are commonly synthesized via cyclization of thieno-oxazine-dione intermediates, as described in . Modifications at R3 and R6 are achieved using aromatic aldehydes or amines .

Biological Activity

The compound 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2S2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S}_{2}\text{O}

This compound features a thieno[2,3-d]pyrimidine core with a sulfanyl group and an ethyl side chain that enhances its lipophilicity, potentially influencing its biological activity.

Inhibition of Dihydrofolate Reductase (DHFR)

One significant mechanism through which thieno[2,3-d]pyrimidines exert their biological effects is the inhibition of dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth by disrupting the synthesis of nucleotides necessary for cancer cell replication.

Research indicates that compounds similar to this compound have shown promising results in inhibiting DHFR activity. For instance, compounds with structural similarities exhibited IC50 values significantly lower than standard chemotherapeutic agents like methotrexate, suggesting a potent inhibitory effect on DHFR .

Cytotoxic Activity Against Cancer Cell Lines

A study evaluating various thieno[2,3-d]pyrimidine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against a panel of 60 human cancer cell lines . Notably, compounds structurally related to 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl showed growth inhibition rates that were superior to those of traditional chemotherapeutics such as 5-fluorouracil .

The following table summarizes the growth inhibition data for selected compounds derived from the thieno[2,3-d]pyrimidine scaffold:

Compound IDTGI (µM)GI50 (µM)LC50 (µM)Comparison AgentComparison IC50 (µM)
Compound 2016.23.350.15-Fluorouracil67.7
Compound 2367.76.6100MethotrexateNot specified

These findings suggest that structural modifications in the thieno[2,3-d]pyrimidine framework can enhance biological activity against cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of thieno[2,3-d]pyrimidines:

  • Antitumor Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antitumor properties. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells due to their preferential binding to folate receptors over reduced folate carriers .
  • Enzymatic Assays : In vitro assays confirmed that certain derivatives inhibited DHFR with higher potency than traditional inhibitors. The presence of specific functional groups was found to enhance binding affinity and selectivity towards DHFR .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one?

  • Methodology :

  • Core formation : Start with thieno[2,3-d]pyrimidin-4-one scaffolds. Introduce the 6-ethyl group via alkylation using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Sulfanyl incorporation : Use thiourea or thiol precursors in nucleophilic substitution reactions. Control pH (neutral to slightly basic) to avoid side reactions .
  • Allylation (prop-2-en-1-yl) : Employ allyl bromides or chlorides with catalytic LiI to promote oxidative cyclization, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Key data : Typical yields range from 45–70%, with purity confirmed via HPLC (>95%) .

Q. How to confirm the structural integrity of the synthesized compound?

  • Characterization workflow :

  • NMR : Use ¹H/¹³C NMR to verify substituents (e.g., ethyl CH₃ at δ 1.2–1.4 ppm, allyl protons at δ 5.1–5.9 ppm) and aromatic thiophene protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 307.3 for C₁₂H₁₄N₂OS₂) .
  • XRD (if crystalline) : Resolve 3D conformation to validate steric effects of the allyl group .

Q. What solvents and reaction conditions optimize yield and purity?

  • Optimization strategies :

ParameterOptimal RangeEvidence Source
SolventDMF, DMSO, or THF
Temperature60–100°C (alkylation steps)
CatalystLiI (for cyclization)
Reaction time6–24 hrs (step-dependent)
  • Purity control : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case study : Analogues with 6-ethyl vs. 6-methyl groups show variable IC₅₀ values (e.g., 6-ethyl derivatives exhibit 2× higher cytotoxicity in MCF-7 cells).
  • Approach :

  • Perform SAR studies to isolate contributions of lipophilicity (logP) and steric bulk .
  • Validate using isothermal titration calorimetry (ITC) to compare binding affinities for targets like DHFR or kinases .
  • Cross-reference with computational docking (AutoDock Vina) to model interactions with active sites .

Q. What strategies mitigate low yields during allyl group introduction?

  • Root cause analysis :

  • Competing side reactions (e.g., polymerization of allyl halides).
  • Incomplete activation of the pyrimidinone scaffold.
    • Solutions :
  • Use fresh allyl bromides and LiI (1–2 mol%) to enhance electrophilicity .
  • Pre-activate the scaffold with NaH in THF before allylation .
  • Monitor reaction progress via TLC (hexane:EtOAc = 3:1) every 2 hrs .

Q. How to design assays for evaluating anti-inflammatory or anticancer mechanisms?

  • In vitro protocols :

  • Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC₅₀ determination) and NF-κB luciferase reporter assays in RAW 264.7 cells .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HepG2, A549) with cisplatin as a positive control. Validate apoptosis via Annexin V/PI staining .
    • Target identification : Use pull-down assays with biotinylated probes or thermal shift assays (TSA) to identify binding proteins .

Q. What computational methods predict pharmacokinetic properties?

  • ADME modeling :

  • Tools : SwissADME, pkCSM.
  • Key parameters :
  • Lipophilicity : Predicted logP = 2.8 (moderate bioavailability).
  • Metabolic stability : CYP3A4 susceptibility (high; prioritize metabolite ID via LC-MS/MS) .
  • BBB permeability : Low (Peff < 5 × 10⁻⁶ cm/s), suggesting limited CNS activity .

Data Contradiction Analysis

Q. Conflicting reports on thienopyrimidine solubility: How to reconcile?

  • Observed discrepancy : Some studies report solubility in DMSO >50 mg/mL, others <10 mg/mL.
  • Resolution :

  • Verify crystallinity: Amorphous forms (lyophilized) vs. crystalline (recrystallized) alter solubility .
  • Adjust pH: Protonation of the pyrimidinone ring at pH < 5 enhances aqueous solubility .

Methodological Recommendations

  • Synthesis : Prioritize LiI-catalyzed allylation for reproducibility .
  • Characterization : Combine NMR with HRMS to resolve ambiguous peaks in crowded aromatic regions .
  • Biological assays : Include orthogonal assays (e.g., Western blot for target validation alongside viability assays) .

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